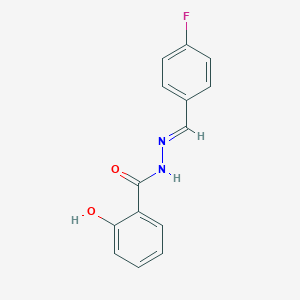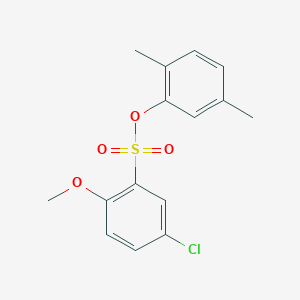
2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate” is a chemical compound with the molecular formula C15H15ClO4S . It has an average mass of 326.795 Da and a monoisotopic mass of 326.037964 Da .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 15 carbon atoms, 15 hydrogen atoms, 1 chlorine atom, 4 oxygen atoms, and 1 sulfur atom .Aplicaciones Científicas De Investigación
Phase-Transfer Catalysis in Azo Coupling Reactions
2,5-Dimethylphenyl 5-chloro-2-methoxybenzenesulfonate's role in phase-transfer catalysis was investigated in azo coupling reactions. This study focused on the relationship between the structure of sodium arenesulfonates and their catalytic activity in such reactions, using a series of sodium arenesulfonates containing different groups (Iwamoto, Kobayashi, Murer, Sonoda, & Zollinger, 1993).
Electrochemical Reduction in Pesticide Analysis
Research on the electrochemical reduction of pesticides at carbon and silver cathodes in dimethylformamide highlighted the significance of compounds like this compound in understanding the electrochemical behaviors of pesticides (McGuire & Peters, 2016).
Synthesis and Molecular Structure Analysis
The synthesis and crystal structure of isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride were explored, which included compounds similar to this compound. This research provided insights into their molecular-electronic structures and kinetic behaviors (Rublova, Zarychta, Olijnyk, & Mykhalichko, 2017).
Role in Nonlinear Optics
A study on stilbazolium salts with benzenesulfonates, including those with substituents similar to this compound, demonstrated their potential in second-order nonlinear optics. The research focused on synthesizing these salts and examining their crystal growth and nonlinear optical properties (Yang et al., 2005).
Catalysis in Organic Synthesis
The compound's derivatives were used in the rhodium-catalyzed cleavage reaction of aryl methyl ethers with thioesters. This research offered insights into the catalytic properties of these compounds in organic synthesis reactions (Arisawa, Nihei, Suzuki, & Yamaguchi, 2012).
Propiedades
IUPAC Name |
(2,5-dimethylphenyl) 5-chloro-2-methoxybenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO4S/c1-10-4-5-11(2)14(8-10)20-21(17,18)15-9-12(16)6-7-13(15)19-3/h4-9H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXRPZKDYNWDLIX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)OS(=O)(=O)C2=C(C=CC(=C2)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-amino-4-(4-hydroxy-3-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B352659.png)
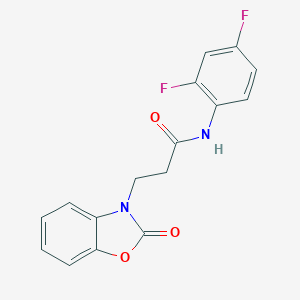
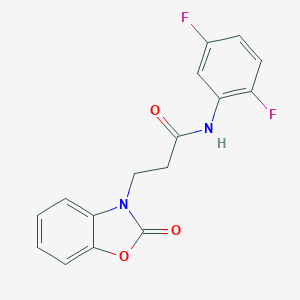

![5-chloro-N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-2-methoxybenzenesulfonamide](/img/structure/B352668.png)
![N-(4-imidazo[1,2-a]pyridin-2-ylphenyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B352669.png)


![N-[(E)-(2-fluorophenyl)methylideneamino]-2-(2-methylphenoxy)acetamide](/img/structure/B352693.png)
![N-[4-(4-ethoxynaphthalene-1-sulfonamido)phenyl]acetamide](/img/structure/B352700.png)
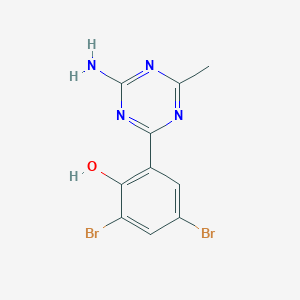
![N'-[1-(4-nitrophenyl)ethylidene]isonicotinohydrazide](/img/structure/B352717.png)
